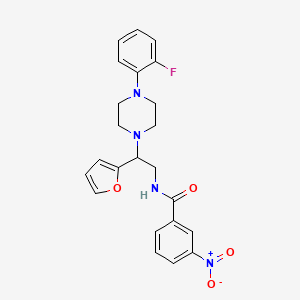

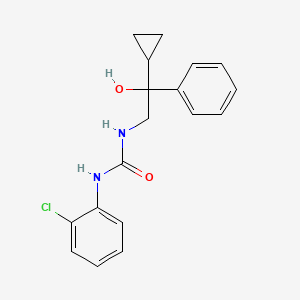

![molecular formula C21H23NO7 B2433882 methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 439096-44-3](/img/structure/B2433882.png)

methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a benzoxazinone ring, which is a type of heterocyclic compound. It also has a trimethoxybenzoyl group attached to it. These types of compounds are often found in natural products and can have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxazinone ring and the trimethoxybenzoyl group. The presence of the oxygen atoms in the ring and the methoxy groups could lead to interesting electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of polar groups (like the carbonyl group and the methoxy groups) would influence properties like its solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Properties

Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate and its derivatives demonstrate potent antimicrobial and antioxidant activities. A study by Sonia et al. (2013) synthesized compounds related to this chemical and found them effective against various microbial strains and in antioxidant studies (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Antibacterial Activity

Kadian et al. (2012) synthesized analogues of this compound and tested them for antibacterial activity. They discovered that certain derivatives showed good activity against bacterial strains like K.pneumonea and E. faecalis (Kadian, Maste, & Bhat, 2012).

COX-2 Inhibitory Activity

Research has shown that some derivatives of methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate may have COX-2 (Cyclooxygenase) inhibitory activity. This is particularly relevant in the context of anti-inflammatory agents. Reddy et al. (2008) synthesized derivatives and found notable COX-2 inhibitory activity (Reddy & Rao, 2008).

Lipase-Catalyzed Resolution Studies

Prasad et al. (2006) conducted lipase-catalyzed resolution studies on derivatives of this compound, demonstrating its potential in stereoselective synthesis and biocatalytic applications (Prasad, Mukherjee, Sharma, Rastogi, Mangalam, Jha, Olsen, & Patkar, 2006).

Nematocidal Activity

Wang et al. (2021) identified compounds related to methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate in the fruiting bodies of Ramaria stricta. These compounds exhibited notable nematocidal activity, indicating potential applications in agricultural and environmental sciences (Wang, Ma, Kong, Xie, Zhou, Dai, Kalscheuer, Wu, & Zhao, 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[4-(3,4,5-trimethoxybenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO7/c1-25-17-9-13(10-18(26-2)20(17)28-4)21(24)22-14(11-19(23)27-3)12-29-16-8-6-5-7-15(16)22/h5-10,14H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABMXWLBKJBZPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(COC3=CC=CC=C32)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2433800.png)

![2-Chloro-N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]acetamide](/img/structure/B2433806.png)

![(4-Ethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2433807.png)

![3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B2433808.png)

![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2433809.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2433818.png)

![ethyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2433822.png)